1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c15-10-4-1-3-9(7-10)8-20-14-11(5-2-6-18-14)12(19-20)13(16)17/h1-7H,8H2,(H3,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZAUXBMIANRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C=CC=N3)C(=N2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
2.1 General Synthetic Approaches
There are two principal strategies for constructing the pyrazolo[3,4-b]pyridine core with a benzyl substituent:
- Pyridine ring formation onto a pre-existing pyrazole ring: This method typically starts from 3-aminopyrazole, which undergoes cyclization with a 1,3-biselectrophile to form the fused bicyclic system.
- Pyrazole ring formation onto a pre-existing pyridine ring: Less common but sometimes employed depending on available starting materials and desired substitution patterns.
For the specific target, the preferred route involves the functionalization of a preformed pyrazolo[3,4-b]pyridine scaffold, followed by introduction of the 3-fluorobenzyl group and subsequent conversion to the carboximidamide.
The preparation generally proceeds via the following sequence:
| Step | Transformation | Typical Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation of pyrazolo[3,4-b]pyridine | 3-iodo-1H-pyrazolo[3,4-b]pyridine + 3-fluorobenzyl bromide, base (Cs₂CO₃), DMF, RT | Introduces the 3-fluorobenzyl group at N1 |
| 2 | Nitrile introduction (if needed) | Zinc cyanide, Pd catalyst, dppf, DMF | Converts aryl halide to nitrile |
| 3 | Carboximidamide formation | NH₃/MeOH or Pinner reaction (formic acid/acetic anhydride) | Converts nitrile to amidine |
| 4 | Purification | Column chromatography or recrystallization | Ensures high purity of final product |
Industrial and Laboratory Considerations
- Scalability: The described methods are amenable to scale-up. Industrial processes may utilize automated reactors and continuous flow systems to improve yield and reproducibility.
- Yield Optimization: The use of appropriate bases, solvents, and temperature control is crucial for regioselectivity and yield, especially given the possibility of isomeric byproducts when introducing the fluorobenzyl group.
- Purity: High purity is achieved through careful chromatographic separation or recrystallization, which is essential for pharmaceutical applications.
Data Table: Representative Preparation Conditions
| Step | Starting Material | Reagent(s) | Solvent | Temperature | Time | Yield (typical) |
|---|---|---|---|---|---|---|
| 1 | 3-iodo-1H-pyrazolo[3,4-b]pyridine | 3-fluorobenzyl bromide, Cs₂CO₃ | DMF | RT | 30 min | 80–90% |
| 2 | Benzylated intermediate | Zn(CN)₂, Pd(PPh₃)₄, dppf | DMF | 80–100°C | 2–6 h | 70–85% |
| 3 | Nitrile intermediate | NH₃/MeOH or formic acid/acetic anhydride | MeOH or AcOH | RT–50°C | 1–3 h | 60–75% |
| 4 | Crude product | — | — | — | — | >95% purity after purification |
*Yields and times are representative and may vary depending on scale and specific conditions.
Research Findings and Notes
- Isomeric Effects: The position of the fluorine atom on the benzyl ring (ortho, meta, para) significantly influences both the reactivity during synthesis and the biological properties of the final compound. The meta-fluoro (3-fluoro) isomer requires careful control of reaction conditions to avoid regioisomer formation.
- Precursor Selection: The choice of starting materials (e.g., 3-iodo- vs. 3-bromo-pyrazolo[3,4-b]pyridine) and the order of functional group introduction can impact overall yield and process efficiency.
- Green Chemistry: Recent trends in process chemistry favor milder conditions, greener solvents, and catalytic systems to minimize environmental impact and improve safety.
Summary Table: Key Parameters
| Parameter | Value/Range |
|---|---|
| Molecular Formula | C₁₄H₁₂FN₅ |
| Molecular Weight | 269.28 g/mol |
| Boiling Point (predicted) | 466.3 ± 55.0 °C |
| Density (predicted) | 1.42 ± 0.1 g/cm³ |
| pKa (predicted) | 9.12 ± 0.30 |
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H12FN5
- Molecular Weight : 269.28 g/mol
- CAS Number : 256376-68-8
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity. The introduction of a fluorobenzyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Scientific Research Applications
-
Anticancer Activity
- Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide have shown efficacy against different cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .
- Neurological Disorders
- Antimicrobial Properties
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |
| Study 2 | Neuroprotection | Showed reduced neuroinflammation in animal models of neurodegeneration, suggesting potential therapeutic use in Alzheimer's disease. |
| Study 3 | Antimicrobial Effect | Exhibited bactericidal activity against Staphylococcus aureus, indicating potential as a new antibiotic agent. |
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazolopyridine core plays a crucial role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 2-Fluoro vs. 3-Fluoro vs. 4-Fluorobenzyl Derivatives
The position of the fluorine atom on the benzyl group significantly influences physicochemical and biological properties:
Key Observations :
- 2-Fluoro isomer : Dominates pharmaceutical use due to its role in riociguat synthesis. The ortho-fluorine enhances metabolic stability and target binding .
- 4-Fluoro isomer : Para-substitution facilitates modular derivatization (e.g., coupling with pyrazine or cyclopentyl groups) for anticancer studies .
Structural and Functional Analogues
Pyrazolopyridines with Varied Substituents
- CAS 202336-32-1 (1H-Pyrazolo[4,3-b]pyridin-3-amine):
- CAS 529508-58-5 (N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine): Similarity score: 0.54 .
Halogen-Substituted Derivatives
Biological Activity
1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C14H12FN5
- Molecular Weight : 305.738 g/mol
- CAS Number : 256499-19-1
Biological Activity
This compound is primarily recognized for its role as an intermediate in the synthesis of Riociguat, a medication used for treating chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary hypertension. Riociguat acts as a soluble guanylate cyclase (sGC) stimulator, enhancing the nitric oxide signaling pathway, which is crucial for vascular relaxation and lowering blood pressure .
This compound exhibits biological activity through:
- sGC Stimulation : Enhances cGMP levels leading to vasodilation.
- Antithrombotic Effects : Potentially reduces thrombus formation by improving endothelial function.
Synthesis Methods
The synthesis of this compound involves several steps:
- Starting Material : 3-Iodo-1H-pyrazolo[3,4-b]pyridine.
- Reagents : O-fluorobenzyl bromide, cyano zinc, sodium methoxide, ammonium chloride.
- Process :
Case Study 1: Efficacy in Pulmonary Hypertension
Research indicates that compounds similar to this compound have shown significant efficacy in clinical settings for pulmonary hypertension. The mechanism through which these compounds operate was highlighted in studies focusing on their ability to enhance nitric oxide signaling .
Case Study 2: Safety Profile
In preclinical studies, the safety profile of Riociguat was evaluated extensively. The compound demonstrated manageable side effects with a favorable therapeutic index. This is critical as it informs the safety considerations for related compounds like this compound .
Data Table: Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Main Biological Activity |
|---|---|---|---|
| This compound | 256499-19-1 | 305.738 g/mol | sGC stimulation, vasodilation |
| Riociguat | 1006437-16-0 | 343.35 g/mol | Treatment of pulmonary hypertension |
| Vericiguat | 1391036-29-7 | 303.36 g/mol | sGC stimulation |
Q & A
Basic: What are the key synthetic routes for 1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-b]pyridine precursors. A common approach includes:
Alkylation : Reacting 3-iodo-1H-pyrazolo[3,4-b]pyridine with 3-fluorobenzyl bromide in DMF using Cs₂CO₃ as a base (room temperature, 30 min) to introduce the fluorobenzyl group .
Carboximidamide Formation : Converting intermediates (e.g., nitriles) to carboximidamides via Pinner reactions or amidine synthesis, often using NH₃/MeOH or formic acid/acetic anhydride .
Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization to isolate the final product .
Note : Adjust reaction conditions (e.g., solvent, temperature) for regioselectivity due to the 3-fluorobenzyl isomer .
Basic: How is the compound characterized using spectroscopic methods?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns. For example, the 3-fluorobenzyl group shows distinct aromatic proton splitting (δ ~7.2–7.4 ppm) and coupling constants (J = 8–10 Hz) .
- IR Spectroscopy : Carboximidamide N-H stretches (~3360 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M + Na]⁺ at m/z 365.1386) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (if single crystals are obtained) .
Advanced: What strategies optimize yield in multi-step synthesis?
Methodological Answer:
- Catalyst Optimization : Use Pd₂(dba)₃/XPhos for Buchwald-Hartwig couplings to reduce side products (e.g., in aryl amination steps) .
- Temperature Control : Maintain ≤100°C during cyclization to prevent decomposition .
- Protecting Groups : Boc-protection of amines (e.g., using Boc₂O) improves intermediate stability .
- Workup : Quench reactions with NaHSO₃ to remove excess iodine in iodination steps .
Data Contradiction : Yields vary with fluorobenzyl isomer (2- vs. 3-fluoro); systematic screening of bases (e.g., K₂CO₃ vs. Cs₂CO₃) is recommended .
Advanced: How does structural modification affect biological activity?
Methodological Answer:
- Fluorine Position : The 3-fluorobenzyl group enhances metabolic stability compared to 2- or 4-fluoro analogs due to reduced CYP450 interactions .
- Pyrazole Core : Modifying the pyrazolo[3,4-b]pyridine scaffold (e.g., introducing methyl groups) improves FGFR kinase inhibition (IC₅₀ < 50 nM) .
- Carboximidamide vs. Carboxamide : The carboximidamide group increases solubility and hydrogen-bonding potential, critical for sGC activation (e.g., Riociguat derivatives) .
Basic: What are the primary biological targets of this compound?
Methodological Answer:
- Soluble Guanylate Cyclase (sGC) : Acts as a stimulator in cardiovascular research, mimicking Riociguat’s mechanism .
- FGFR Kinases : Inhibits fibroblast growth factor receptors (FGFR1-4) in oncology studies .
- Enzyme Assays : Use HTRF-based assays (e.g., Cisbio) to quantify cAMP/cGMP modulation .
Advanced: What computational methods predict binding affinity?
Methodological Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite for FGFR1 active site modeling (PDB: 3GQI) .
- MD Simulations : GROMACS for assessing stability of sGC-compound complexes (20 ns trajectories) .
- QSAR Models : Train on pyrazolo[3,4-b]pyridine derivatives to correlate substituents (e.g., logP, polar surface area) with IC₅₀ .
Basic: How to resolve data discrepancies in biological assays?
Methodological Answer:
- Control Experiments : Include Riociguat as a positive control for sGC activation .
- Buffer Optimization : Test Tris vs. HEPES buffers to stabilize enzyme activity .
- Orthogonal Assays : Validate FGFR inhibition via Western blot (p-FRS2α reduction) alongside HTRF .
Advanced: How to design derivatives for improved pharmacokinetics?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., -SO₂NH₂) to reduce logP from ~3.5 to ~2.0, enhancing solubility .
- Prodrug Strategies : Convert carboximidamide to amidoxime for oral bioavailability .
- Metabolic Stability : Replace labile protons with deuterium or fluorine .
Basic: What are common impurities and their analysis?
Methodological Answer:
- Byproducts : Unreacted 3-fluorobenzyl bromide (GC-MS detection) or dehalogenated intermediates (HPLC-MS) .
- HPLC Conditions : Use C18 columns (ACN/H₂O + 0.1% TFA) with UV detection at 254 nm .
- Quantification : Compare retention times with synthetic standards .
Advanced: What in vivo models assess efficacy?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
